molecular formula C17H20ClN3O B015581 Phentolamine hydrochloride CAS No. 73-05-2

Phentolamine hydrochloride

Cat. No. B015581
CAS RN: 73-05-2
M. Wt: 317.8 g/mol
InChI Key: TUEJFGFQYKDAPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phentolamine hydrochloride's synthesis involves several chemical reactions starting from imidazole derivatives. The process is complex, requiring precise control over reaction conditions to achieve the desired hydrochloride salt form of phentolamine. Unfortunately, the synthesis details are proprietary to pharmaceutical companies, and specific synthesis pathways are not extensively documented in public scientific literature. However, the general approach involves the introduction of an alkylation step to introduce the side chain, followed by the formation of the hydrochloride salt to increase its stability and solubility (Grabowska et al., 1990).

Molecular Structure Analysis

Phentolamine hydrochloride's molecular structure is characterized by the presence of an imidazole ring, which is essential for its alpha-blocking activity. The hydrochloride salt form enhances its solubility in water, making it more amenable for pharmaceutical formulations. The molecular interactions and stability of phentolamine hydrochloride have been analyzed through various techniques, including spectrophotometry and thin-layer chromatography, revealing insights into its degradation kinetics and stability under different conditions (Wang et al., 1988).

Chemical Reactions and Properties

Phentolamine hydrochloride undergoes hydrolysis in aqueous solutions, with the rate of hydrolysis varying with pH. The compound has been shown to be more stable at acidic pH levels, with thermodynamic parameters indicating a pH-dependent degradation process. Spectrophotometric methods have been developed for the quantitative assessment of its stability, demonstrating its sensitivity to environmental conditions (Grabowska et al., 1990).

Physical Properties Analysis

The physical properties of phentolamine hydrochloride, such as solubility, melting point, and stability, are critical for its pharmaceutical application. It has been found that phentolamine hydrochloride is relatively stable in propylene glycol- or polyethylene glycol 400-based solutions, and its degradation follows apparent first-order kinetics across a range of pH values. This stability is crucial for its formulation into injectable or oral medications (Wang et al., 1988).

Chemical Properties Analysis

Chemically, phentolamine hydrochloride is sensitive to light and temperature, with studies indicating a significant increase in degradation rate upon exposure to UV light. The compound's pKa has been determined to be around 9.55, indicating that it remains predominantly in its protonated form within the physiological pH range. The pH-rate profile of phentolamine hydrochloride suggests a minimum rate of degradation around pH 2.1, highlighting the importance of controlling environmental conditions to maintain its stability (Wang et al., 1988).

Scientific Research Applications

Analytical Methods in Pharmacology

Phentolamine hydrochloride, found in various salt forms, is analyzed through high-performance liquid chromatography. This method quantifies phentolamine irrespective of its salt form, providing accurate measurements essential for pharmacological studies (Webster, Lemmer, & Greenwald, 2003).

Therapeutic Uses Beyond Traditional Indications

Traditionally used in hypertensive crises, phentolamine has expanded applications. Research suggests its use in managing abdominal cancer pain and neuropathic pain, indicating its potential in pain management beyond its conventional scope (Suer & Abd-Elsayed, 2019).

Application in Erectile Dysfunction

Phentolamine has been explored as a potential therapy for erectile dysfunction due to its ability to increase arteriolar blood flow to the corpora cavernosa. This application highlights its role in managing sexual health disorders (Poulet et al., 2004).

Comparative Clinical Studies

In clinical comparisons, phentolamine has been evaluated against other drugs for treating chronic pulmonary heart failure, demonstrating its potential effectiveness and applicability in cardiac health (Tb Prevention, 2013).

Treatment of Phlebitis in Animal Studies

Phentolamine, in combination with other drugs, has shown effectiveness in treating phlebitis caused by drug extravasation in animal models. This suggests its role in addressing complications associated with intravenous drug administration (Zhuang & Peng, 2018).

Use in Dental Procedures

In dentistry, phentolamine has been studied for reversing soft-tissue anesthesia in endodontic patients. Its effectiveness in reducing the duration of anesthesia makes it a useful agent in dental care (Fowler et al., 2011).

Novel Formulations for Erectile Dysfunction

Innovative formulations of phentolamine have been developed for local therapy in erectile dysfunction. These studies focus on enhancing its mucosa permeability and evaluating its efficacy and safety, broadening its therapeutic applications (Zhang et al., 2014).

Safety And Hazards

Phentolamine hydrochloride is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Phentolamine hydrochloride is currently used to reverse numbness after oral and dental procedures, to prevent and control episodes of dangerously high blood pressure, to prevent and treat accidental injection of certain drugs under the skin, and also to diagnose a condition called pheochromocytoma . Future research may explore other potential uses of this compound.

properties

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJFGFQYKDAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-60-2 (Parent)
Record name Phentolamine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID40223271
Record name Phentolamine hydrochloride [USP]
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Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phentolamine hydrochloride

CAS RN

73-05-2
Record name Phentolamine hydrochloride
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Record name Phentolamine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phentolamine hydrochloride
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Record name Phentolamine hydrochloride [USP]
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Record name Phentolamine hydrochloride
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Record name PHENTOLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
DP Wang, YH Tu, LV Allen Jr - Journal of pharmaceutical sciences, 1988 - Elsevier
… phentolamine hydrochloride peak was examined by collecting the eluting phentolamine hydrochloride … The concentration of phentolamine hydrochloride was determined by the method …
K Starke, H Montel, J Wagner - Naunyn-Schmiedebergs Archiv für …, 1971 - Springer
The influence of phentolamine on the uptake of exogenous noradrenaline infused into the aortic cannula and on the overflow of endogenous noradrenaline caused by sympathetic …
GK Webster, RR Lemmer… - Journal of …, 2003 - academic.oup.com
… Phentolamine hydrochloride was obtained after … whereby phentolamine hydrochloride was obtained by reacting … from water to produce phentolamine hydrochloride (no yield cited). The …
Number of citations: 13 0-academic-oup-com.brum.beds.ac.uk
AS Close - Journal of the American Medical Association, 1959 - jamanetwork.com
It is reasonable to assume that the mechanism by which phentolamine reverses the ischemia associated with extravasation or tissue diffusion of levarterenol is through blockage of …
Number of citations: 16 jamanetwork.com
L Bang, JE Nielsen-Kudsk - European journal of pharmacology, 1992 - Elsevier
… Phentolamine hydrochloride was dissolved in distilled water immediately before use and was protected from light. Pinacidil (0.1 M) was dissolved in HCI (0.1 M). Cromakalim (0.01 M) …
BD Kerger, RC James, SM Roberts - Analytical biochemistry, 1988 - Elsevier
A new method is presented for the detection of phentolamine by high performance liquid chromatography with electrochemical detection. The electrochemical detector was used in the …
DS Nourok, G Gwinup, GJ Hamwi - JAMA, 1963 - jamanetwork.com
… The initial oral dose of phentolamine hydrochloride was 50 mg every 2 hr. This promptly lowered the blood pres¬ sure from levels of 250-260/180-190 to 160-190/100-130 mm Hg ( Fig …
Number of citations: 37 jamanetwork.com
JS Aguilar, M Criado, E De Robertis - European journal of pharmacology, 1980 - Elsevier
[ 3 H]Quinuclydinyl benzylate([ 3 H]QNB) binding was carried out on crude synaptosomal membranes isolated from cat cerebral cortex. The specific binding showed a single type of site …
MMN Reynoso, A Lucia, EN Zerba… - Journal of medical …, 2020 - academic.oup.com
… However, pretreatment with phentolamine hydrochloride inhibited the hyperactivating effect of both compounds. These results are in agreement with previous works on Drosophila …
Number of citations: 12 0-academic-oup-com.brum.beds.ac.uk
JM Léger, JP Dubost, JC Colleter… - … Section C: Crystal …, 1983 - scripts.iucr.org
(IUCr) Structure of 3-{N-[(4,5-dihydro-2-imidazolyl)methyl]-p-toluidino}phenol (phentolamine) hydrochloride, C17H20N3O+.Cl- Acta Crystallographica Section C Crystal Structure …
Number of citations: 3 scripts.iucr.org

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